REACTION_CXSMILES
|
[O:1]([C:14]1[CH:19]=[CH:18][C:17](C(=O)CSC#N)=[CH:16][CH:15]=1)[C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:13])[CH2:9]SC#N)=[CH:4][CH:3]=1.C1(OC2C=CC=CC=2)C=CC=CC=1.[Cl:39][CH2:40][C:41](Cl)=[O:42].[Cl-:44]>C(=S)=S>[O:1]([C:14]1[CH:19]=[CH:18][C:17]([C:41](=[O:42])[CH2:40][Cl:39])=[CH:16][CH:15]=1)[C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:13])[CH2:9][Cl:44])=[CH:4][CH:3]=1
|
Name
|
oxybis(4,1-phenylene(2-oxo-2,1-ethanediyl)) thiocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=C(C=C1)C(CSC#N)=O)C1=CC=C(C=C1)C(CSC#N)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is prepared
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=C(C=C1)C(CCl)=O)C1=CC=C(C=C1)C(CCl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |